molecular formula C25H22N2O6S B11059509 N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(pyrrolidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide

N-[4-hydroxy-9,10-dioxo-2-phenoxy-3-(pyrrolidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide

Cat. No.: B11059509
M. Wt: 478.5 g/mol
InChI Key: VUFOFBNEZWFMOF-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-(1-PYRROLIDINYL)-9,10-DIHYDRO-1-ANTHRACENYL]METHANESULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-(1-PYRROLIDINYL)-9,10-DIHYDRO-1-ANTHRACENYL]METHANESULFONAMIDE typically involves multiple steps. One common method involves the reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-(1-PYRROLIDINYL)-9,10-DIHYDRO-1-ANTHRACENYL]METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and pyrrolidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.

Scientific Research Applications

N-[4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-(1-PYRROLIDINYL)-9,10-DIHYDRO-1-ANTHRACENYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-(1-PYRROLIDINYL)-9,10-DIHYDRO-1-ANTHRACENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-HYDROXY-9,10-DIOXO-2-PHENOXY-3-(1-PYRROLIDINYL)-9,10-DIHYDRO-1-ANTHRACENYL]METHANESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

N-(4-hydroxy-9,10-dioxo-2-phenoxy-3-pyrrolidin-1-ylanthracen-1-yl)methanesulfonamide

InChI

InChI=1S/C25H22N2O6S/c1-34(31,32)26-20-18-19(23(29)17-12-6-5-11-16(17)22(18)28)24(30)21(27-13-7-8-14-27)25(20)33-15-9-3-2-4-10-15/h2-6,9-12,26,30H,7-8,13-14H2,1H3

InChI Key

VUFOFBNEZWFMOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)N4CCCC4)OC5=CC=CC=C5

Origin of Product

United States

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